Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
CAS No.: 1196156-72-5
Cat. No.: VC8057364
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.60 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate - 1196156-72-5](/images/structure/VC8057364.png)
Specification
CAS No. | 1196156-72-5 |
---|---|
Molecular Formula | C8H6ClN3O2 |
Molecular Weight | 211.60 g/mol |
IUPAC Name | methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-10-7-4(6(5)9)3-11-12-7/h2-3H,1H3,(H,10,11,12) |
Standard InChI Key | RNZXDWDBIWTDIS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C2C(=C1Cl)C=NN2 |
Canonical SMILES | COC(=O)C1=CN=C2C(=C1Cl)C=NN2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structure (Figure 1) consists of a bicyclic system where the pyrazole ring is fused to the pyridine ring at positions 3 and 4. Critical substituents include:
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Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution .
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Methyl ester at position 5, providing a handle for further functionalization .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 211.60 g/mol | |
Boiling Point | 336.3°C (estimated) | |
Density | 1.42 g/cm³ (analog) |
The chlorine atom and ester group contribute to its reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .
Synthetic Methodologies
Classical Approaches
The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds . For methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, two primary routes are documented:
Cyclization of 3-Aminopyrazole Derivatives
A one-pot reaction of 3-aminopyrazole with methyl 3-chloro-2-formylpropanoate under acidic conditions yields the target compound . This method leverages the nucleophilic amino group to form the pyridine ring, followed by chlorination at position 4 .
Functionalization of Preformed Pyrazolopyridines
4-Chloro derivatives are often synthesized via chlorination of hydroxylated precursors using POCl₃ . For example, ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be treated with POCl₃ to introduce the chlorine atom, followed by transesterification to obtain the methyl ester .
Table 2: Representative Synthetic Conditions
Starting Material | Reagents/Conditions | Yield | Source |
---|---|---|---|
3-Aminopyrazole | Methyl 3-chloro-2-formylpropanoate, HCl | 67% | |
Ethyl 4-hydroxy derivative | POCl₃, reflux | 75% |
Biomedical Applications
Adenosine Receptor Antagonism
Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives exhibit high affinity for adenosine A₁ receptors (Ki = 6–7 nM) . Substitution at position 4 with aminophenethyl groups enhances selectivity, making these compounds candidates for treating cardiovascular and inflammatory diseases .
Antileishmanial Activity
Phosphoramidate derivatives of 4-chloro-pyrazolopyridines demonstrate potent activity against Leishmania amazonensis (IC₅₀ = 6.44–12.25 µM) . The chlorine atom facilitates nucleophilic aromatic substitution with aminoalkylphosphoramidates, yielding bioactive hybrids .
Table 3: Biological Activity Data
Derivative | Target/Activity | IC₅₀/Ki | Source |
---|---|---|---|
4-(p-Methoxyphenethylamino) | A₁ adenosine receptor | 6 nM | |
Phosphoramidate hybrid | Leishmania amazonensis | 6.44 µM |
Recent Advances in Functionalization
Cross-Coupling Reactions
Spectroscopic Characterization
NMR and Mass Spectrometry
Challenges and Future Directions
Despite its utility, the compound’s poor aqueous solubility limits bioavailability. Strategies to address this include:
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